YM348

Catalog No.
S547573
CAS No.
372163-84-3
M.F
C14H17N3O
M. Wt
243.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
YM348

CAS Number

372163-84-3

Product Name

YM348

IUPAC Name

(2S)-1-(7-ethylfuro[2,3-g]indazol-1-yl)propan-2-amine

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C14H17N3O/c1-3-11-6-12-13(18-11)5-4-10-7-16-17(14(10)12)8-9(2)15/h4-7,9H,3,8,15H2,1-2H3/t9-/m0/s1

InChI Key

QLOOWOVVZLBYHU-VIFPVBQESA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(S)-2-(7-ethyl-1H-furo(2,3-g)indazol-1-yl)-1-methylethylamine, YM348

Canonical SMILES

CCC1=CC2=C(O1)C=CC3=C2N(N=C3)CC(C)N

Isomeric SMILES

CCC1=CC2=C(O1)C=CC3=C2N(N=C3)C[C@H](C)N

The exact mass of the compound (2S)-1-(7-ethylfuro[2,3-g]indazol-1-yl)propan-2-amine is 243.1372 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

YM348 is a potent, selective, and orally bioavailable small molecule inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is a key enzyme that degrades cyclic guanosine monophosphate (cGMP), a critical second messenger in the central nervous system. Inhibition of PDE9A with YM348 elevates cGMP levels, providing a powerful tool for investigating cGMP-dependent signaling pathways involved in neuronal function, synaptic plasticity, and cognitive processes. [1]

While multiple PDE9 inhibitors are available, they are not functionally interchangeable for research applications. Differences in potency and, more critically, selectivity against other phosphodiesterase families (e.g., PDE1, PDE5) can introduce confounding off-target effects, leading to misinterpreted data and poor reproducibility. [REFS-1, REFS-2] Furthermore, variations in pharmacokinetic properties such as brain penetration directly determine in vivo target engagement, making the specific choice of inhibitor a critical variable for achieving reliable and translatable results in neuroscience research.

Superior Potency and PDE5 Selectivity Minimizes Off-Target cGMP Signaling Risk

YM348 demonstrates a 5.4-fold higher potency for its target, human PDE9A, when compared to the common alternative inhibitor PF-04447943. [REFS-1, REFS-2] For researchers investigating cGMP-specific pathways, YM348 offers a significantly cleaner selectivity profile against PDE5, an enzyme prevalent in non-CNS tissues. YM348 is 200-fold selective for PDE9A over PDE5, whereas PF-04447943 is only approximately 52-fold selective, reducing the risk that unintended systemic or vascular effects could confound data from neuroscience experiments. [REFS-1, REFS-2]

Evidence DimensionEnzyme Inhibition Potency (IC50) and Selectivity vs. PDE5
Target Compound DataYM348: IC50 = 5.0 nM (hPDE9A); 200-fold selective vs. hPDE5 [<a href="https://doi.org/10.1021/jm3007133" target="_blank">1</a>]
Comparator Or BaselinePF-04447943: IC50 = 27 nM (hPDE9A); ~52-fold selective vs. hPDE5 [<a href="https://doi.org/10.1016/j.neuropharm.2011.05.009" target="_blank">2</a>]
Quantified Difference5.4x higher potency; 3.8x greater selectivity vs. PDE5
ConditionsIn vitro enzyme activity assays using recombinant human phosphodiesterases.

Higher potency allows for lower effective doses, while superior selectivity ensures observed effects are due to PDE9 inhibition, not off-target activity on PDE5, enhancing data reliability and reproducibility.

Confirmed CNS Target Engagement and Pro-Cognitive Efficacy In Vivo

YM348 is a brain-penetrant, orally active compound that demonstrates clear target engagement and functional efficacy in preclinical models. [1] A single oral administration of YM348 (1 mg/kg) in rats produced a significant, approximately 60% increase in cGMP levels in the hippocampus, a key brain region for memory and learning. [1] This biochemical target engagement translates directly to functional outcomes; YM348 reversed cognitive deficits induced by the NMDA receptor antagonist dizocilpine (MK-801) in a novel object recognition task, a standard model for assessing pro-cognitive agents. [1]

Evidence DimensionIn vivo Hippocampal cGMP Levels & Novel Object Recognition Task (NORT) Performance
Target Compound DataYM348 (1 mg/kg, p.o.) increased hippocampal cGMP by ~60% and significantly reversed MK-801-induced amnesia. [<a href="https://doi.org/10.1021/jm3007133" target="_blank">1</a>]
Comparator Or BaselineVehicle-treated control group showed no significant cGMP increase and exhibited significant cognitive deficit. [<a href="https://doi.org/10.1021/jm3007133" target="_blank">1</a>]
Quantified Difference~60% increase in hippocampal cGMP vs. vehicle; statistically significant reversal of cognitive deficit.
ConditionsIn vivo studies in male Wistar rats.

This evidence provides direct confirmation that the compound reaches its CNS target after oral dosing and produces the desired biological and functional effects, making it a reliable tool for in vivo cognitive studies.

Preclinical In Vivo Assessment of Pro-Cognitive Compounds

For in vivo studies in rodent models of cognitive impairment where oral administration and reliable CNS target engagement are required. The proven ability of YM348 to elevate hippocampal cGMP and reverse amnesia makes it a suitable positive control or investigational tool for exploring the therapeutic potential of the PDE9-cGMP pathway. [1]

Cellular and Ex Vivo Assays Requiring High Target Selectivity

In cellular or tissue-based assays designed to isolate the effects of PDE9 inhibition. The high selectivity of YM348 against other PDE families, particularly its 200-fold selectivity over PDE5, ensures that observed changes in cGMP signaling are attributable specifically to PDE9, preventing misinterpretation of data from off-target effects. [REFS-1, REFS-2]

Investigating cGMP-Dependent Synaptic Plasticity Mechanisms

For electrophysiology or biochemical studies of synaptic plasticity, such as long-term potentiation (LTP). The direct evidence of YM348 elevating cGMP in the hippocampus supports its use as a pharmacological tool to probe the downstream consequences of this signaling cascade on synaptic function. [1]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

243.137162174 Da

Monoisotopic Mass

243.137162174 Da

Heavy Atom Count

18

Appearance

White to off-white solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VTV38S7D39

Other CAS

372163-84-3

Wikipedia

YM-348

Dates

Last modified: 02-18-2024
1: Ogino S, Nagakura Y, Tsukamoto M, Watabiki T, Ozawa T, Oe T, Shimizu Y, Ito H. Systemic administration of 5-HT(2C) receptor agonists attenuates muscular hyperalgesia in reserpine-induced myalgia model. Pharmacol Biochem Behav. 2013 Jul;108:8-15. doi: 10.1016/j.pbb.2013.04.007. Epub 2013 Apr 18. PubMed PMID: 23603031.
2: Kimura Y, Naitou Y, Wanibuchi F, Yamaguchi T. 5-HT(2C) receptor activation is a common mechanism on proerectile effects of apomorphine, oxytocin and melanotan-II in rats. Eur J Pharmacol. 2008 Jul 28;589(1-3):157-62. doi: 10.1016/j.ejphar.2008.05.022. Epub 2008 May 24. PubMed PMID: 18582863.
3: Shimada I, Maeno K, Kazuta K, Kubota H, Kimizuka T, Kimura Y, Hatanaka K, Naitou Y, Wanibuchi F, Sakamoto S, Tsukamoto S. Synthesis and structure-activity relationships of a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives as 5-HT2C receptor agonists. Bioorg Med Chem. 2008 Feb 15;16(4):1966-82. Epub 2007 Nov 4. PubMed PMID: 18035544.
4: Kimura Y, Naitou Y, Wanibuchi F, Yamaguchi T. Characterization of intracavernous pressure increase induced by Ym348, a novel 5-HT2C receptor agonist, in anesthetized rats. J Urol. 2006 May;175(5):1953-7. Erratum in: J Urol. 2006 Jul;176(1):414. PubMed PMID: 16600805.
5: Halford JC, Harrold JA, Lawton CL, Blundell JE. Serotonin (5-HT) drugs: effects on appetite expression and use for the treatment of obesity. Curr Drug Targets. 2005 Mar;6(2):201-13. Review. PubMed PMID: 15777190.
6: Hayashi A, Suzuki M, Sasamata M, Miyata K. Agonist diversity in 5-HT(2C) receptor-mediated weight control in rats. Psychopharmacology (Berl). 2005 Mar;178(2-3):241-9. Epub 2004 Oct 21. PubMed PMID: 15719229.
7: Hayashi A, Suzuki M, Sasamata M, Miyata K. Thermogenic effect of YM348, a novel 5-HT2C-receptor agonist, in rats. J Pharm Pharmacol. 2004 Dec;56(12):1551-6. PubMed PMID: 15563762.
8: Hayashi A, Sonoda R, Kimura Y, Takasu T, Suzuki M, Sasamata M, Miyata K. Antiobesity effect of YM348, a novel 5-HT2C receptor agonist, in Zucker rats. Brain Res. 2004 Jun 18;1011(2):221-7. PubMed PMID: 15157808.
9: Kimura Y, Hatanaka K, Naitou Y, Maeno K, Shimada I, Koakutsu A, Wanibuchi F, Yamaguchi T. Pharmacological profile of YM348, a novel, potent and orally active 5-HT2C receptor agonist. Eur J Pharmacol. 2004 Jan 1;483(1):37-43. Erratum in: Eur J Pharmacol. 2004 Feb 23;486(3):353. PubMed PMID: 14709324.

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